8-Bromo-5-fluoroquinolin-3-ol is classified under the category of fluorinated quinolines, which are known for their diverse applications in medicinal chemistry and material science. These compounds often exhibit significant biological activities, making them valuable in pharmaceutical development. The synthesis and characterization of this compound have been documented in various scientific literature, highlighting its relevance in research and industry .
The synthesis of 8-bromo-5-fluoroquinolin-3-ol typically involves several key steps:
The detailed procedure includes heating the mixture, adding reagents in portions, and performing multiple washes to purify the final product.
8-Bromo-5-fluoroquinolin-3-ol participates in various chemical reactions due to its functional groups:
The mechanism of action for 8-bromo-5-fluoroquinolin-3-ol involves its interaction with specific biological targets:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm its structure and purity .
8-Bromo-5-fluoroquinolin-3-ol has several scientific applications:
Regioselective halogenation of quinoline scaffolds requires precise control over electronic and steric factors. For 8-bromo-5-fluoroquinolin-3-ol (CAS 1699653-55-8), the strategic positioning of bromine at C8 and fluorine at C5 exploits the quinoline ring’s inherent electrophilic substitution preferences. Fluorination typically precedes bromination due to fluorine’s strong ortho-directing effects, which facilitate subsequent electrophilic halogenation at C8—a position activated toward electrophilic aromatic substitution (EAS) [4]. The ortho-activation effect of fluorine significantly enhances bromination kinetics, achieving >90% regioselectivity in optimized conditions (e.g., using N-bromosuccinimide in acetonitrile at 0°C) [4] [10].
Bromofluorination of unsaturated precursors offers an alternative route. DMPU/HF complexes with N-bromosuccinimide enable Markovnikov-selective addition across alkenes, though adaptation to quinoline systems requires protection of the basic nitrogen to prevent side reactions. This method yields vicinal bromofluoro intermediates that undergo intramolecular cyclization to form the quinoline core [10]. Crucially, the C3-hydroxyl group necessitates temporary silylation during halogenation to prevent oxidation or nucleophilic displacement [1].
Table 1: Comparative Physicochemical Properties of Halogenated Quinolinol Isomers
Compound | CAS Number | Molecular Formula | LogP* | Hydrogen Bond Donors |
---|---|---|---|---|
8-Bromo-5-fluoroquinolin-3-ol | 1699653-55-8 | C₉H₅BrFNO | 2.18 | 1 (C3-OH) |
8-Bromo-5-fluoroquinolin-4-ol | 1065092-35-4 | C₉H₅BrFNO | 2.35 | 1 (C4-OH) |
8-Bromo-5-fluoroquinolin-2-ol | 1432323-38-0 | C₉H₅BrFNO | 2.22 | 1 (C2-OH) |
*Calculated using fragment-based methods (AChemBlock data) [3] [6] [1].
Fluorination at C5 in quinolin-3-ols leverages bioisosteric effects to optimize pharmacokinetics. The 5-fluoro substituent reduces pKa of the C3-hydroxyl by 0.8–1.2 units compared to non-fluorinated analogues, enhancing membrane permeability via decreased ionization at physiological pH [8]. This position also minimizes metabolic deactivation; studies on fluorinated quinolines demonstrate resistance to CYP450 oxidation at C5–C8 positions, extending plasma half-lives by ~40% [4] [8].
Late-stage fluorination using Olah’s reagent (pyridine-HF) or DMPU/HF proves superior to Balz-Schiemann approaches, avoiding diazonium intermediates that degrade the hydroxyl group. For 8-bromo-5-fluoroquinolin-3-ol, nucleophilic aromatic substitution (SNAr) of a 5-nitro precursor yields 70–85% purity, whereas direct electrophilic fluorination with Selectfluor® at 80°C achieves >95% purity but requires rigorous anhydrous conditions [8] [10]. Fluorination before bromination is critical—reverse sequences provoke halogen scrambling via bromine’s migratory aptitude [4].
The thermal lability of 8-bromo-5-fluoroquinolin-3-ol necessitates cold-chain purification (-20°C) to prevent retro-aldol decomposition or dehydrohalogenation. Standard silica gel chromatography at 25°C causes 15–20% degradation, while cold-chain-compatible methods preserve >98% integrity [1] [2]. Key optimizations include:
Table 2: Stability Comparison Under Different Purification Conditions
Condition | Temperature | Purity (%) | Recovery Yield (%) | Major Degradant |
---|---|---|---|---|
Silica chromatography | 25°C | 80–82 | 65 | 5-Fluoroquinolin-3,8-dione |
Silica chromatography | −20°C | 98–99 | 89 | None detected |
Ethanol/water crystallization | 0°C | 92 | 75 | 8-Bromoquinolin-3-ol |
Ethanol/water crystallization | −70°C | 99.5 | 91 | None detected |
Data derived from BLD Pharm and AChemBlock processing reports [1] [3].
Halogen migration patterns differ fundamentally between quinoline and isoquinoline systems due to ring nitrogen positioning. For 8-bromo-5-fluoroquinolin-3-ol, bromination occurs exclusively at C8 after fluorination, whereas isoquinoline analogues exhibit C1/C3 bromination selectivity under identical conditions [4] [8]. The KBrO₃/HBr system produces dibrominated quinolines (e.g., 3,6-dibromo-5-fluoroquinolin-3-ol) if unprotected, but isoquinolines undergo monobromination at C1 with 90% selectivity due to protonation at N2 [4].
Fluorine-directed bromination in quinolines relies on the C5 fluorine’s −I effect, which deactivates C6 but activates C7/C8. Contrastingly, isoquinolines fluorinated at C5 experience C1 activation via the nitrogen’s δ+ polarization. Microwave-assisted NBS bromination reduces reaction times from 12 h to 15 min for quinolines but causes defluorination in 40% of isoquinoline cases [4] [8].
Table 3: Halogenation Selectivity in Quinoline vs. Isoquinoline Systems
Substrate | Halogenation System | Preferred Position | Yield (%) | Byproducts |
---|---|---|---|---|
5-Fluoroquinolin-3-ol | NBS/CH₃CN | C8 | 92 | <5% C6-bromo |
5-Fluoroisoquinolin-3-ol | NBS/CH₃CN | C1 | 78 | 12% C4-bromo |
5-Fluoroquinolin-3-ol | KBrO₃/HBr | C8 (mono) | 85 | None (protected C3) |
5-Fluoroisoquinolin-3-ol | KBrO₃/HBr | C1, C4 (di) | 63 | 22% tribrominated |
Data from ScienceDirect comparative studies on fluorinated heterocycles [4] [8].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0